molecular formula C20H27F2N3O2 B6095086 N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B6095086
M. Wt: 379.4 g/mol
InChI Key: UFZHOJFSZYIUHB-UHFFFAOYSA-N
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Description

N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of spirocyclic compounds that possess diverse biological activities.5]decane-2-carboxamide.

Mechanism of Action

The mechanism of action of N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been proposed that it inhibits the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been found to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of cancer cell proliferation and has been shown to have low toxicity in normal cells. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is that it is relatively new and has not been extensively studied in vivo.

Future Directions

There are several future directions for the research on N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. Another direction is to study its mechanism of action in more detail and identify its molecular targets. Furthermore, it would be interesting to explore the structure-activity relationship of this compound and synthesize analogs with improved biological activities. Finally, the development of novel drug delivery systems for this compound could also be an interesting area of research.

Synthesis Methods

The synthesis of N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide involves the reaction of 7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-1-carboxylic acid with N-butylamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified by column chromatography to obtain the desired product.

Scientific Research Applications

N-butyl-7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide has been extensively studied for its diverse biological activities. It has been reported to exhibit potent antitumor activity against various cancer cell lines such as lung cancer, breast cancer, and colon cancer. It has also been found to possess antimicrobial activity against gram-positive and gram-negative bacteria. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Properties

IUPAC Name

N-butyl-7-[(3,4-difluorophenyl)methyl]-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F2N3O2/c1-2-3-9-23-19(27)25-11-8-20(14-25)7-4-10-24(18(20)26)13-15-5-6-16(21)17(22)12-15/h5-6,12H,2-4,7-11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZHOJFSZYIUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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